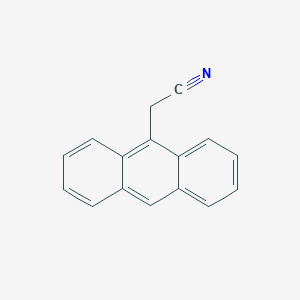

9-Anthraceneacetonitrile

Descripción general

Descripción

9-Anthracenecarbonitrile, also known as 9-Cyanoanthracene, is an organic compound with the empirical formula C15H9N . It has a molecular weight of 203.24 . The fluorescence excitation spectra of 9-anthracenecarbonitrile have been studied . It has been used to study the mechanism of charge separation within phenothiazine (PTZH) or phenoxazine (PXZH), and 9-cyanoanthracene (electron acceptor) .

Synthesis Analysis

The synthesis of 9-Anthraceneacetonitrile involves several steps. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion have been studied . A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene, 9-(4-phenylethynyl)-anthracene, and 9,10-bis(phenylethynyl)anthracene, was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Molecular Structure Analysis

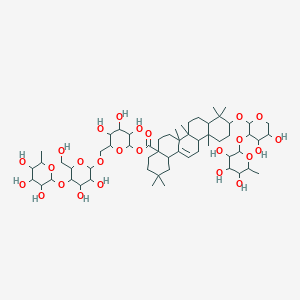

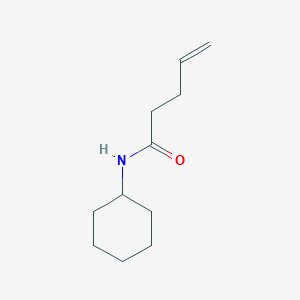

9-Anthraceneacetonitrile contains a total of 30 bonds; 19 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 triple bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 1 nitrile (aliphatic) .Chemical Reactions Analysis

The photogeneration of stable radicals is important but still challenging in the field of optical switching, displays, and other devices . Single-crystal X-ray diffraction analysis demonstrated that compound 1 crystallized in the monoclinic P2 1 /n space group .Physical And Chemical Properties Analysis

The physical properties of 9-Anthraceneacetonitrile such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .Aplicaciones Científicas De Investigación

Singlet Oxygen Sensing

Specific Scientific Field

Photochemistry and spectroscopy

Summary

Singlet oxygen (\(^1\)O\(_2\)), the lowest excited state of molecular oxygen, plays a crucial role in various fields, including basic research, clinical applications, and industrial processes. Fluorescence sensing is a popular method for detecting \(^1\)O\(_2\), and many fluorogenic sensors based on substituted anthracene compounds have been reported. However, the impact of substituents on the sensing efficiency remains largely unknown.

Experimental Procedure

Results

- The lower reactivity of the sensor to \(^1\)O\(_2\) suggests that substituents (such as electronic interactions and steric effects) significantly influence sensing efficiency .

Light-Actuated Stable Radicals

Specific Scientific Field

Photochromic chemistry

Summary

Stable radicals derived from 9-anthracene carboxylic acid can be used to design new photochromic complexes. These complexes exhibit reversible color changes upon exposure to light.

Experimental Procedure

Results

Polymorphism in Self-Assembled Structures

Specific Scientific Field

Surface science and materials chemistry

Summary

Self-assembled structures of 9-anthracene carboxylic acid on Ag (111) exhibit polymorphism. Understanding the different arrangements of molecules on surfaces is essential for materials design.

Experimental Procedure

Results

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-anthracen-9-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N/c17-10-9-16-14-7-3-1-5-12(14)11-13-6-2-4-8-15(13)16/h1-8,11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTCNFLGBMSLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311329 | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthraceneacetonitrile | |

CAS RN |

2961-76-4 | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Anthraceneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B31345.png)

![Methyl (2S)-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B31357.png)